1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-4-22-14-9-11(2)13(16)10-15(14)23(20,21)18-7-5-17(6-8-18)12(3)19/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTRYJDXJGZEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl Chloride
The benzenesulfonyl group is introduced via sulfonation of 5-chloro-2-ethoxy-4-methylbenzene. Chlorosulfonic acid or thionyl chloride () in dichloromethane () at 40°C for 2–3 hours achieves quantitative conversion to the sulfonyl chloride intermediate. Excess thionyl chloride (1.5–2.0 equivalents) ensures complete activation, with subsequent distillation under vacuum to isolate the product.
Reaction Conditions Table
| Parameter | Value | Source |
|---|---|---|
| Reagent | Thionyl chloride (1.5 eq) | |
| Solvent | Dichloromethane | |
| Temperature | 40°C | |
| Reaction Time | 2–3 hours | |
| Yield | >95% |
Piperazine Functionalization
Acetylation of Piperazine
1-Acetylpiperazine is prepared by treating piperazine with acetyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–5°C. This step ensures selective acetylation at the 1-position, avoiding N,N-diacetylation.
Sulfonylation with Benzenesulfonyl Chloride
The sulfonyl chloride intermediate reacts with 1-acetylpiperazine in a nucleophilic substitution. A 1:1 molar ratio in , catalyzed by , at 25°C for 12 hours yields the sulfonamide product. Post-reaction extraction with diisopropyl ether removes unreacted reagents.
Key Analytical Data
-
NMR (CDCl₃): δ 1.42 (t, 3H, -OCH₂CH₃), 2.10 (s, 3H, -COCH₃), 2.38 (s, 3H, Ar-CH₃), 3.55–3.70 (m, 8H, piperazine).
-
HPLC Purity: ≥98% after silica gel chromatography (n-hexane/EtOAc = 1:2).
Acid-Catalyzed Hydrolysis and Byproduct Management
Hydrolysis of Protective Groups
Residual protective groups (e.g., tert-butoxycarbonyl) are removed using concentrated hydrobromic acid () or sulfuric acid () at 80–85°C for 24 hours. This step ensures deprotection without degrading the ethoxy or chloro substituents.
Byproduct Recovery
Amino byproducts (e.g., benzylamine) are recovered via distillation or solvent extraction. Recycling these byproducts increases overall process efficiency by 15–20%.
Purification and Crystallization
Solvent Stripping and Recrystallization
Post-reaction mixtures are stripped of toluene under vacuum, followed by recrystallization from diisopropyl ether. Heating to reflux (70°C) and gradual cooling to 25°C yield crystalline product with >99% purity.
Chromatographic Purification
Preparative thin-layer chromatography (TLC) using n-hexane/ethyl acetate (1:2) resolves minor impurities, particularly regioisomers of the sulfonamide.
Scale-Up Considerations
Chemical Reactions Analysis
1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
Structure and Composition
- Molecular Formula : C15H21ClN2O4S
- Molecular Weight : 360.9 g/mol
- IUPAC Name : 1-[4-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
The compound features a piperazine ring, which is a common motif in many pharmacologically active compounds. Its structural uniqueness contributes to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor properties of piperazine derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant anti-proliferative effects against various cancer cell lines, including myeloma and lymphomas . These findings suggest that 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one may possess similar therapeutic potential.
Neuropharmacological Effects
Piperazine derivatives are known for their neurotropic effects. The compound has been investigated for its ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders . Specifically, enhancements in potassium chloride cotransporter-2 (KCC2) expression have been linked to improved brain function, suggesting potential uses in neurodegenerative conditions .
Anti-inflammatory Properties
The sulfonamide group present in the compound is associated with anti-inflammatory activity. Similar piperazine derivatives have been utilized as intermediates in the synthesis of anti-inflammatory agents . This highlights the potential for This compound to be developed into a therapeutic agent for inflammatory diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. A common method includes:
- Formation of the Piperazine Ring : The initial step often involves the reaction of piperazine with various substituted benzene sulfonyl chlorides.
- Introduction of Ethoxy and Chlorine Substituents : Subsequent reactions introduce ethoxy and chloro groups through electrophilic aromatic substitution.
- Final Product Isolation : The final compound is isolated through crystallization or chromatography techniques.
Yield and Purity
Synthesis yields can vary based on reaction conditions, but typical yields range from 50% to 75% purity depending on the purification methods employed .
Study 1: Antitumor Efficacy
In a recent study, a related piperazine derivative demonstrated significant cytotoxicity against multiple myeloma cells. This study utilized a virtual screening approach to identify compounds with similar structural motifs that could enhance antitumor activity . The findings indicate that further exploration of This compound could yield promising results in cancer therapy.
Study 2: Neuropharmacological Impact
Another investigation focused on the neuropharmacological effects of piperazine derivatives, noting their ability to enhance KCC2 expression in neuronal cultures. This enhancement was linked to improved synaptic function and could pave the way for developing treatments for neurological disorders such as epilepsy and depression .
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring provides additional binding sites, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-acetyl derivatives with sulfonyl substituents are widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural and Physicochemical Comparison
- Key Observations: The target compound’s 5-Cl-2-OEt-4-Me substitution introduces greater steric bulk and lipophilicity compared to simpler analogs like the 4-OEt derivative . Substitution at the ortho position (2-OEt in the target) may alter conformational flexibility and receptor binding compared to para-substituted analogs (e.g., 4-Cl in ).
Structure-Activity Relationship (SAR)
Biological Activity
1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 942702-44-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action based on various studies and findings.
The molecular formula of this compound is , with a molecular weight of 360.9 g/mol. Its structure includes a piperazine ring, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂O₄S |
| Molecular Weight | 360.9 g/mol |
| CAS Number | 942702-44-5 |
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
In a comparative study, the compound demonstrated comparable efficacy to established antibiotics, suggesting its potential as an alternative treatment option in combating resistant bacterial strains .
Cytotoxicity and Apoptosis
The cytotoxic effects of this compound were evaluated in vitro using various cancer cell lines. The results indicated that it induces apoptosis through the activation of caspase pathways. Specifically, it was observed that the compound significantly reduced cell viability in cancer cells while exhibiting lower toxicity towards normal cells, indicating a selective action that could be beneficial for therapeutic applications .
The compound's interaction with biological systems can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes (CYPs), affecting drug metabolism and potentially enhancing the bioavailability of co-administered drugs .
- Membrane Permeability : Studies suggest that the compound can traverse biological membranes effectively, which is crucial for its bioactivity in vivo. Its permeability characteristics were assessed through various models, indicating favorable transport properties across cellular barriers .
- Interaction with Receptors : Preliminary data suggest interactions with G protein-coupled receptors (GPCRs), which play a significant role in many physiological processes and are common drug targets .
Case Studies
A notable study focused on the synthesis and biological evaluation of similar sulfonamide derivatives revealed promising results regarding their neuroprotective effects against glutamate-induced neurotoxicity in neuronal cell lines. The findings highlighted the potential for developing neuroprotective agents based on the structural framework of this compound .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one?
- Methodology : A robust approach involves coupling reactions between benzenesulfonyl chloride derivatives and piperazine intermediates. For example, using dichloromethane (DCM) as a solvent with N,N-diisopropylethylamine (DIEA) as a base facilitates efficient acylation of the piperazine nitrogen. Purification via crystallization (e.g., with ethyl acetate/hexane) or flash chromatography (silica gel, gradient elution) ensures high purity . Optimize reaction temperature (room temperature to 50°C) and stoichiometry to improve yield.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography resolves molecular geometry and confirms sulfonyl-piperazine conformation .
- NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments and carbon frameworks, particularly distinguishing ethanone and sulfonyl groups .
- Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC with UV detection assesses purity (>95% recommended for biological studies) .
Q. What safety precautions should be prioritized during laboratory handling of this compound?
- Methodology :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Store at 2–8°C under inert gas (argon) to prevent degradation .
- Work in a fume hood due to potential dust formation; avoid ignition sources near organic solvents like DCM .
Advanced Questions
Q. How can discrepancies in synthetic yield or purity data be systematically investigated?
- Methodology :
- Variable screening : Test solvent polarity (e.g., DCM vs. THF), base strength (DIEA vs. triethylamine), and reaction time .
- Purity assessment : Compare HPLC retention times with authentic standards and quantify impurities via integration .
- Yield optimization : Monitor intermediates (e.g., sulfonyl chloride stability) using TLC or in-situ IR spectroscopy .
Q. What experimental approaches elucidate the electronic and steric effects of the benzenesulfonyl substituent?
- Methodology :
- Cyclic voltammetry measures electron-withdrawing capacity of the sulfonyl group, correlating with reactivity .
- Solubility studies in polar/nonpolar solvents (e.g., DMSO vs. chloroform) assess hydrophilicity contributions .
- X-ray crystallography identifies steric hindrance from the 5-chloro-2-ethoxy-4-methyl substitution pattern .
Q. How should researchers design in vitro assays to assess this compound's biological activity?
- Methodology :
- Cell viability assays (e.g., MTT) determine cytotoxicity thresholds (start at 10 µM, 24–72 h incubation) .
- Target engagement : Use fluorescence polarization or SPR to measure binding affinity to enzymes/receptors.
- Dose-response curves (IC₅₀/EC₅₀) establish potency; include positive controls (e.g., known inhibitors) .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodology :
- Molecular docking (AutoDock Vina) predicts binding modes using protein crystal structures (e.g., kinases) .
- QSAR modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors from analogs .
- DFT calculations (Gaussian) analyze frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
